2-(3-Fluoro-4-nitrophenyl)acetic acid
Overview
Description
2-(3-Fluoro-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6FNO4 It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Fluoro-4-nitrophenyl)acetic acid can be synthesized through several methods. One common approach involves the fluorination of 4-nitrophenylacetic acid. This reaction typically requires the presence of a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2-(3-Fluoro-4-aminophenyl)acetic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetic acids with various functional groups.
Scientific Research Applications
2-(3-Fluoro-4-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoro-4-nitrophenylacetic acid: Similar structure but with different positioning of the fluorine and nitro groups, leading to variations in reactivity and applications.
Uniqueness
2-(3-Fluoro-4-nitrophenyl)acetic acid is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which imparts distinct chemical properties and potential for diverse applications in research and industry .
Biological Activity
2-(3-Fluoro-4-nitrophenyl)acetic acid is a compound that has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a fluorine atom and a nitro group attached to a phenyl ring, which significantly influences its reactivity and biological properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The presence of the fluorine and nitro groups enhances the compound's reactivity, allowing it to interact with enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which could lead to therapeutic effects in conditions such as cancer and inflammation .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics .
Antimicrobial Properties
Studies have demonstrated that this compound and its derivatives possess significant antimicrobial activity. The compound's effectiveness against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that modifications to the nitro group can enhance antimicrobial potency, indicating a structure-activity relationship that warrants further investigation .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro studies demonstrated that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages.
- Cytokine Inhibition : The compound significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .
Case Studies
A notable case study involved the synthesis of various derivatives of this compound to evaluate their biological activities. One derivative exhibited enhanced potency against human histone deacetylases (HDACs), which are critical targets in cancer therapy.
- Study Findings : The fluorinated derivative demonstrated an IC50 value of 3.64 μM against HDACs, indicating improved efficacy compared to non-fluorinated counterparts .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
Compound | Fluorine Position | Activity |
---|---|---|
4-Nitrophenylacetic acid | None | Moderate antimicrobial |
2-Fluoro-4-nitrophenylacetic acid | ortho | Enhanced HDAC inhibition |
This comparison highlights how the positioning of functional groups influences biological activity, particularly in terms of enzyme inhibition and antimicrobial properties .
Properties
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWLAOKLDCMHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379163 | |
Record name | 2-(3-fluoro-4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163395-24-2 | |
Record name | 2-(3-fluoro-4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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